3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide
Overview
Description
3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide is a complex organic compound featuring a benzamide core with additional functional groups, including a methyl group and an imidazole ring
Mechanism of Action
Target of Action
The primary target of RIPK2-IN-3 is the Receptor-interacting protein kinase 2 (RIPK2) . RIPK2 is linked to the pathogen pathway that activates nuclear factor k-light-chain-enhancer of activated B cells (NFkB) and autophagic activation .
Mode of Action
RIPK2-IN-3 interacts with its target, RIPK2, by inhibiting its activity . This inhibition results in a decrease in the proliferation of cancer cells by 70% and also inhibits NFkB activity .
Biochemical Pathways
RIPK2-IN-3 affects the NFkB pathway, which is involved in the regulation of immune response to infection. Inhibition of this pathway by RIPK2-IN-3 can lead to a decrease in inflammation and other immune responses .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of RIPK2-IN-3’s action include a decrease in the proliferation of cancer cells and inhibition of NFkB activity . This can lead to a reduction in inflammation and other immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 3-amino-4-methylbenzoic acid with 3-(1-methyl-1H-imidazol-2-yl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 3-Benzamido-4-carboxy-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide.
Reduction: 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzylamine.
Substitution: 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)-5-nitrobenzamide.
Scientific Research Applications
3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
3-Benzamido-4-methyl-N-(3-(1H-imidazol-2-yl)phenyl)benzamide: Lacks the methyl group on the imidazole ring.
3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-4-yl)phenyl)benzamide: The methyl group is positioned differently on the imidazole ring.
3-Benzamido-4-methyl-N-(3-(1-methyl-1H-benzimidazol-2-yl)phenyl)benzamide: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness
3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its binding affinity and selectivity towards molecular targets. This structural feature can result in distinct biological activities and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
3-benzamido-4-methyl-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-17-11-12-20(16-22(17)28-24(30)18-7-4-3-5-8-18)25(31)27-21-10-6-9-19(15-21)23-26-13-14-29(23)2/h3-16H,1-2H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIYBZHRYXJCHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CN3C)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290490-78-6 | |
Record name | 3-benzamido-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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